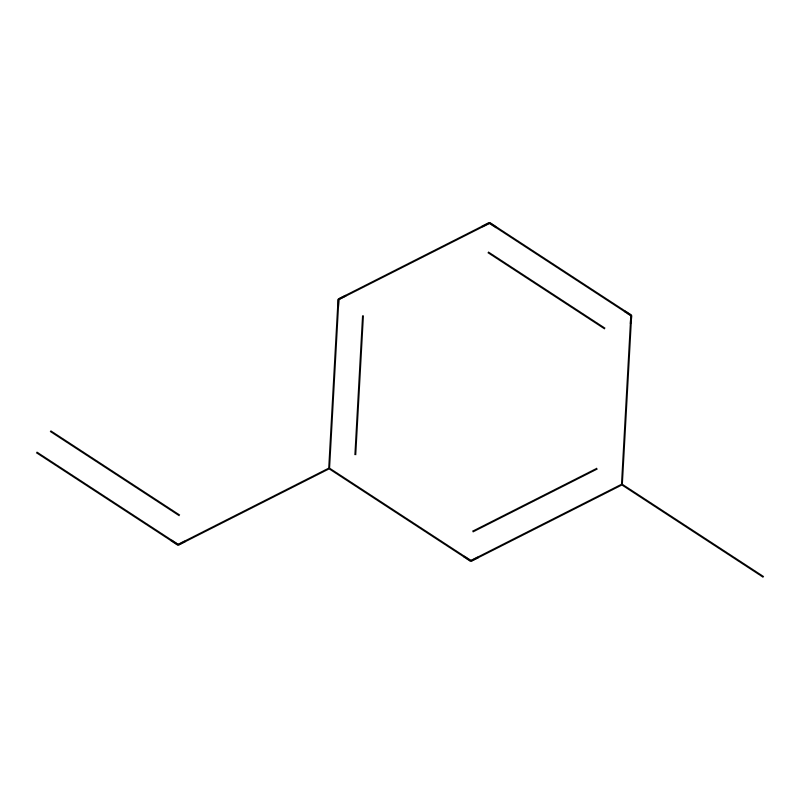

3-Methylstyrene

C9H10

C9H10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H10

C9H10

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 89.0 mg/L at 25 °C

Insoluble in water

Soluble in ethanol, ether, benzene

Synonyms

Canonical SMILES

Organic Synthesis:

-Methylstyrene, also known as meta-methylstyrene, is a valuable intermediate in organic synthesis due to its reactive methyl group and unsaturated double bond. Researchers utilize it as a building block for the synthesis of various complex molecules, including:

- Polymers: 3-Methylstyrene can be polymerized to form a variety of plastics, such as polystyrene and poly(methylstyrene). These polymers find applications in packaging materials, coatings, and insulation [].

- Pharmaceuticals: The presence of the methyl group and double bond allows for further chemical modifications, making 3-methylstyrene a starting material for the synthesis of various pharmaceuticals. These include anti-inflammatory drugs, antihistamines, and certain antibiotics [].

- Fine Chemicals: Due to its specific chemical properties, 3-methylstyrene is also used in the synthesis of fine chemicals, such as dyes, pigments, and flavors [].

Material Science:

The unique properties of 3-methylstyrene, such as its low viscosity and good adhesion, make it a viable candidate for research in material science. Here are some potential applications:

- Resins and Adhesives: 3-Methylstyrene can be incorporated into the formulation of resins and adhesives due to its ability to form strong cross-linked structures [].

- Electronic Materials: The presence of the double bond in 3-methylstyrene makes it a potential candidate for the development of new electronic materials with specific electrical properties [].

Environmental Science:

-Methylstyrene is a volatile organic compound (VOC) and can be released into the environment through various industrial processes. As a result, it is of interest in environmental science research:

- Air Quality Monitoring: Understanding the sources and behavior of 3-methylstyrene in the atmosphere is crucial for air quality monitoring and pollution control strategies [].

- Biodegradation Studies: Researchers are investigating the potential of microorganisms to degrade 3-methylstyrene, which could be beneficial for bioremediation applications [].

3-Methylstyrene is an organic compound with the chemical formula C₉H₁₀, classified as an aromatic hydrocarbon. It features a vinyl group (–CH=CH₂) attached to a methyl-substituted benzene ring. This compound is a colorless liquid at room temperature and is known for its characteristic sweet odor. 3-Methylstyrene is primarily used as a monomer in the production of various polymers and resins, enhancing the properties of plastics and improving their thermal stability and mechanical strength .

- Polymerization: It can polymerize through free radical mechanisms to form poly(3-methylstyrene), which is utilized in various applications such as coatings and adhesives.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

- Hydrogenation: Under specific conditions, 3-methylstyrene can be hydrogenated to produce 3-methylcyclohexene or other saturated derivatives .

3-Methylstyrene exhibits notable biological effects. It is known to defat the skin, potentially leading to dryness or cracking upon prolonged exposure. Additionally, there are indications that it may affect liver function. Inhalation exposure has been associated with systemic effects, emphasizing the importance of safety measures when handling this compound .

Several methods are employed to synthesize 3-methylstyrene:

- Alkylation of Styrene: One common method involves the alkylation of styrene with methyl chloride using a strong base like sodium hydride.

- Dehydrogenation of 3-Methylcyclohexanol: This process involves heating 3-methylcyclohexanol in the presence of a catalyst to remove water and produce 3-methylstyrene.

- Isomerization of α-Methylstyrene: Another approach is the isomerization of α-methylstyrene, which can be achieved under acidic conditions .

3-Methylstyrene has a wide range of applications:

- Polymer Production: It serves as a key monomer in producing various copolymers and resins, enhancing material properties.

- Adhesives and Coatings: Its use in adhesives and coatings improves adhesion and durability.

- Chemical Intermediate: It acts as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Studies on the interaction of 3-methylstyrene with other compounds indicate potential synergistic effects when combined with certain solvents or catalysts. For instance, its interactions in supercritical carbon dioxide have been explored for improved extraction processes. Furthermore, research into its toxicity profile highlights interactions that may affect biological systems, necessitating further investigation into its environmental impact .

Several compounds share structural similarities with 3-methylstyrene. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Styrene | C₈H₈ | Base structure without methyl substitution |

| α-Methylstyrene | C₉H₁₀ | Isomer with different positioning of the double bond |

| 4-Methylstyrene | C₉H₁₀ | Isomer with para-substitution on the benzene ring |

| Vinyl Toluene | C₉H₁₀ | Contains both vinyl and methyl groups |

3-Methylstyrene is distinct due to its specific position of the methyl group relative to the vinyl group on the aromatic ring, influencing its reactivity and applications compared to its isomers .

Macroinitiator Approaches

The synthesis of block copolymers containing 3-methylstyrene segments employs sophisticated macroinitiator strategies that enable controlled chain extension and precise architectural control. Living anionic polymerization represents the most established approach, where α-methylstyrene macroinitiators are prepared under carefully controlled conditions to maintain chain-end functionality [1]. The protective properties of α-methylstyrene have been demonstrated in coordinated anionic ring opening polymerization systems, where it serves as a protective additive to prevent transesterification side reactions during block copolymer formation [1].

Atom transfer radical polymerization has emerged as a particularly versatile technique for macroinitiator-based synthesis. Polyhexylthiophene macroinitiators bearing terminal bromine functionality have been successfully chain-extended with styrene and chloromethylstyrene via normal atom transfer radical polymerization, activators generated by electron transfer, and simultaneous reverse and normal initiation systems [2]. The kinetics of these systems exhibit first-order behavior with respect to monomer concentration, with rate constants ranging from 3.4 × 10⁻³ s⁻¹ under optimized conditions [2].

Organocatalyzed atom transfer radical polymerization using visible-light photocatalysis provides an alternative approach with reduced environmental impact. The use of 3,7-di(4-biphenyl)-1-naphthalene-10-phenoxazine as a photocatalyst enables efficient macroinitiator synthesis with high initiator efficiencies typically exceeding 89% and dispersities below 1.5 [3]. Multifunctional initiators possessing 2, 3, 4, 6, or 8 initiating sites have been employed to produce well-defined block copolymers without observable star-star coupling reactions, even at high monomer conversions [3].

The preservation of chain-end functionality throughout the macroinitiator synthesis is critical for successful block formation. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis has confirmed the expected end group structures in α-methylstyrene homopolymerizations conducted in the presence of catalytic chain transfer agents [4]. The incorporation of functional end groups enables subsequent chain extension reactions to proceed with high efficiency and minimal side reactions.

Chain Extension Methodologies

Chain extension methodologies for 3-methylstyrene-containing block copolymers encompass diverse approaches ranging from traditional coupling reactions to advanced controlled radical polymerization techniques. The arm-first approach utilizing macroinitiators has demonstrated particular success in producing well-defined block architectures [2]. Chain extension reactions typically proceed through the reaction of living chain ends with appropriate monomers or coupling agents under controlled conditions.

The methodology using α-phenylacrylate reaction sites has been developed specifically for all-vinyl polymer block systems. This approach involves the preparation of α-chain-end-functionalized polymers via living anionic polymerization, followed by reaction with appropriate living anionic polymers to link polymer chains [5]. The resulting block copolymers include various architectural types such as diblock, triblock, and multiblock structures with different monomer sequences [5].

Sequential addition strategies have been implemented for block copolymer synthesis involving different monomer classes. The use of silyl ketene acetal initiators in the presence of phosphazene organic bases enables controlled ring-opening polymerization of lactide following group transfer polymerization of methyl methacrylate [6]. This approach achieves selective and controlled conditions at room temperature in tetrahydrofuran solvent [6].

Block copolymer synthesis using α-methylstyrene-containing precopolymers as macroinitiators represents a novel thermal approach. The controlled thermal decomposition of these precopolymers at elevated temperatures generates radical species capable of initiating polymerization of secondary monomers [7]. This method has been successfully applied to produce block copolymers with methyl methacrylate and styrene segments, achieving molecular weights exceeding 44,000 g/mol with reasonable dispersities [7].

The chain extension efficiency is influenced by several factors including reaction temperature, monomer concentration, and the steric accessibility of the chain ends. Optimization of these parameters typically results in quantitative chain extension, as evidenced by gel permeation chromatography analysis showing complete shifts in molecular weight distributions [3].

Statistical Copolymers

Reactivity Ratios with Various Comonomers

The reactivity ratios for 3-methylstyrene copolymerization systems provide fundamental insights into the statistical distribution of monomer units along the polymer chain. Comprehensive analysis of various comonomer combinations reveals significant variations in reactivity patterns depending on the electronic and steric properties of the comonomers involved.

For the α-methylstyrene and butadiene system, reactivity ratios have been determined using both integrated and differential methods. At a 50/50 weight percent feed ratio (corresponding to 35/65 molar ratio), the reactivity ratio for butadiene is approximately 1.50, while that for α-methylstyrene shows negative values ranging from -0.1 to 0.4 depending on the calculation method employed [8]. This unusual behavior indicates that the copolymerization equation requires modification to account for propagation-depropagation equilibrium phenomena [8].

The styrene and methyl methacrylate system, serving as a model for understanding 3-methylstyrene behavior, exhibits reactivity ratios of r₁ = 0.697 ± 0.010 for styrene and r₂ = 0.491 ± 0.007 for methyl methacrylate at 60°C [9]. These values were determined using nonlinear least-squares fitting of instantaneous copolymer composition data, with analysis of 244 data points across conversion ranges from 8 to 91 mol% styrene [9]. Alternative analytical methods including Fineman-Ross and Kelen-Tudos approaches yield similar results, with styrene reactivity ratios of 0.45-0.49 and methyl methacrylate ratios of 0.35-0.38 [10] [11].

The 3-trimethoxysilylpropyl methacrylate and N-vinyl pyrrolidone system demonstrates significantly different reactivity patterns, with r₁ = 3.722 ± 0.034 and r₂ = 0.097 ± 0.005 [12]. The high reactivity ratio for the methacrylate monomer indicates a strong tendency toward block formation, while the low ratio for N-vinyl pyrrolidone suggests preferential cross-propagation [12]. This behavior is attributed to electronic stabilization effects from the carbonyl group and steric influences of the trimethoxysilane substituent [12].

Methyl acrylate copolymerization with vinyl esters exhibits extremely high reactivity ratios for methyl acrylate (r₁ = 6.1 ± 0.6) and very low ratios for vinyl esters (r₂ = 0.0087 ± 0.023) [13]. This pronounced difference results in copolymers with predominantly methyl acrylate sequences interrupted by isolated vinyl ester units [13]. The similarity in reactivity ratios across different vinyl ester comonomers (vinyl acetate, vinyl propanoate, vinyl 2-ethylhexanoate) suggests that the ester substituent has minimal influence on reactivity [13].

Sequence Distribution Analysis

Sequence distribution analysis of 3-methylstyrene copolymers employs advanced analytical techniques to characterize the microstructural arrangement of monomer units along the polymer chain. These methods provide quantitative information about the statistical nature of copolymer composition and enable correlation of sequence structure with material properties.

Carbon-13 nuclear magnetic resonance spectroscopy has emerged as a powerful tool for sequence analysis, particularly for α-methylstyrene and styrene copolymers. The technique focuses on aromatic quaternary carbon resonances, which provide distinct signals for different sequence environments [14] [15]. Selective heteronuclear multiple bond correlation two-dimensional nuclear magnetic resonance enables quantification of diad probabilities and calculation of statistically derived quantities reflecting sequence distribution nature [14] [15].

Triad analysis using carbon-13 nuclear magnetic resonance has been successfully applied to acrylonitrile and methyl methacrylate copolymers, providing detailed information about three-unit sequences [16]. The mole fractions of 121, 122, and 222 triads enable calculation of monomer reactivity ratios r₁₂ = 1.35 ± 0.05 and r₂₂ = 1.28 ± 0.01 [16]. This approach demonstrates the feasibility of determining reactivity ratios from single copolymer samples when sequence information is available [16].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary sequence information through analysis of molecular weight distributions and fragmentation patterns. For butyl methacrylate and styrene alternating copolymers, the technique reveals narrow chemical composition distributions and fragmentation patterns specific to alternating structures [17]. Peak series analysis indicates copolymers with equal numbers of both monomer units and systematic mass differences corresponding to alternating sequences [17].

Statistical analysis methods enable calculation of sequence-dependent parameters including blockiness index, alternation index, and sequence length distributions. For 3-trimethoxysilylpropyl methacrylate and N-vinyl pyrrolidone copolymers, these calculations reveal sequence probabilities for monomer-monomer, monomer-comonomer, and comonomer-comonomer dyads [12]. The results indicate preferential formation of methacrylate blocks with isolated pyrrolidone units [12].

Fourier transform infrared spectroscopy provides an alternative approach for sequence analysis through characteristic absorption bands corresponding to different monomer environments. This technique has been successfully applied to styrene and methyl methacrylate copolymers, enabling determination of instantaneous copolymer composition throughout the conversion range [10] [11].

Alternating Copolymerization

With 2,3-Dimethylbutadiene Systems

The alternating copolymerization of α-methylstyrene with 2,3-dimethylbutadiene represents a unique system exhibiting strong tendency toward alternating monomer incorporation. This copolymerization system was first investigated using living anionic polymerization techniques in tetrahydrofuran and hydrocarbon solvents with n-butyllithium as initiator [18].

At 60°C in tetrahydrofuran, the copolymerization produces polymers composed of almost equimolar amounts of α-methylstyrene and 2,3-dimethylbutadiene when α-methylstyrene is present in excess [18]. The alternating arrangement of monomers is facilitated by the structural similarity between the 1,2-structure of 2,3-dimethylbutadiene and α-methylstyrene units, with 2,3-dimethylbutadiene incorporating predominantly in the 1,4-configuration [18].

Temperature effects significantly influence the copolymerization behavior. Below 60°C, the copolymer composition becomes dependent on the initial monomer concentration ratio, with α-methylstyrene content increasing as temperature decreases [18]. At -78°C, the α-methylstyrene content reaches 91% of the total copolymer composition [18]. This temperature dependence reflects the thermodynamic balance between alternating and statistical incorporation mechanisms.

The copolymerization at 30°C with large excess of α-methylstyrene produces copolymers with a 2:1 ratio of α-methylstyrene to 2,3-dimethylbutadiene [18]. The major portion of these copolymers is composed of repeated sequences of [α-methylstyrene-α-methylstyrene-2,3-dimethylbutadiene], indicating a tendency toward tapered block formation rather than strict alternation [18].

Solvent effects play a crucial role in determining the copolymerization outcome. In benzene at 60°C, copolymers rich in 2,3-dimethylbutadiene (71% content) are obtained, contrasting with the behavior observed in tetrahydrofuran [18]. The addition of tetrahydrofuran to benzene polymerization systems decreases the 2,3-dimethylbutadiene content, suggesting that solvent polarity influences the alternating tendency [18].

The reactivity ratios for the 2,3-dimethylbutadiene and styrene system have been determined through emulsion polymerization studies at -18°C. The values r₁ = 0.92 ± 0.02 for 2,3-dimethylbutadiene and r₂ = 0.42 ± 0.02 for styrene indicate preferential cross-propagation, supporting the alternating copolymerization mechanism [19].

Mechanistic Investigations

Mechanistic investigations of alternating copolymerization involving 3-methylstyrene derivatives have revealed complex reaction pathways involving both free monomer propagation and charge-transfer complex mechanisms. The theoretical framework for understanding these processes has been developed through comprehensive kinetic analysis and spectroscopic characterization.

The generalized kinetic model for alternating copolymerization encompasses both classical terminal model behavior and molecular charge-transfer complex mechanisms [20] [21]. This model enables quantitative analysis of the relative reactivities of electron donor and acceptor monomers and the degree of participation of free versus complexed monomers in the copolymerization process [21].

For the diethyl α-phenylvinyl phosphate and maleic anhydride system, kinetic analysis reveals that copolymerization proceeds through two distinct pathways: one involving charge-transfer complex formation and another involving free monomers [21]. The rate analysis indicates that free monomer propagation dominates, with the charge-transfer complex pathway contributing to a lesser extent [21]. The overall activation energy for this alternating copolymerization system is 33.5 kJ/mol⁻¹ [21].

Mechanistic studies of carbon monoxide and vinyl arene alternating copolymerization using palladium catalysts have provided detailed insights into the elementary steps of alternating propagation [22] [23]. The isotactic copolymerization catalyzed by oxazoline palladium complexes proceeds through regioselective 2,1-insertion of the vinyl arene, generating exclusively one diastereoisomeric species with R configuration at the new stereogenic center [22].

The investigation of intermediate species formed during the first steps of alternating copolymerization reveals that stereocontrol is established from the initial stages of chain growth [22]. Nuclear Overhauser effect experiments on five-membered palladacycles confirm the regiochemistry and stereochemistry of the insertion products, providing evidence for the single-site nature of the catalytic process [22].

Computational studies using density functional theory have elucidated the energy barriers and transition states involved in alternating copolymerization mechanisms. For systems involving urethane formation, the energy barriers for different reaction pathways show significant variations depending on the steric and electronic properties of the reactants [24]. The steric effect of methyl groups in reactants can substantially influence the reaction barriers, with para-positioned groups showing lower barriers compared to ortho-positioned alternatives [24].

The role of solvent in alternating copolymerization mechanisms has been investigated through comparative studies in different media. Solvent effects on the copolymerization of para-methoxystyrene with maleic anhydride demonstrate that solvent polarity influences the balance between free monomer and charge-transfer complex pathways [25]. These studies contribute to understanding the fundamental factors controlling alternating versus statistical copolymerization behavior.

Star and Branched Architectures

Arm-First Synthesis Methods

The arm-first approach for synthesizing star polymers containing 3-methylstyrene segments represents a well-established methodology that enables the formation of high molecular weight, architecturally complex macromolecules. This approach involves the initial synthesis of linear polymer arms followed by their coupling with multifunctional cross-linking agents to create star-shaped structures.

Living anionic polymerization has been extensively employed for arm-first star synthesis, particularly with α-methylstyrene systems. The methodology utilizes benzyl halide-functionalized polymers as coupling agents, enabling the synthesis of both regular and asymmetric star polymers [26]. The coupling reactions proceed quantitatively under controlled conditions in tetrahydrofuran at temperatures ranging from -40°C to -78°C, with reaction times typically extending from 1 to 168 hours to ensure complete coupling [26].

The synthesis of asymmetric star polymers demonstrates the versatility of the arm-first approach. Five-arm stars with the architecture AA'₂A'' have been successfully synthesized using polymer anions consisting of different polystyrene chains with varying molecular weights [26]. The reaction proceeds rapidly and completes within 10 minutes in tetrahydrofuran at -78°C, despite the apparent steric hindrance of the polymer anion [26].

Atom transfer radical polymerization has been adapted for arm-first synthesis using divinyl cross-linkers. The methodology involves chain extension of macroinitiators with cross-linking agents such as divinylbenzene, resulting in core cross-linked star polymers [27]. The proposed mechanism involves initial formation of short block copolymers, followed by progressive linking and intramolecular cross-linking to form densely cross-linked cores [27].

The arm-first approach using reversible addition-fragmentation chain transfer polymerization has been developed for systems requiring functional group tolerance. The use of macro-chain transfer agents enables controlled incorporation of functional monomers while maintaining the living character of the polymerization [28]. Selective solvents that dissolve the macro-chain transfer agent and cross-linker but not the forming polymer core facilitate the segregation of growing cores from the polymerization mixture [28].

Organocatalyzed atom transfer radical polymerization provides an environmentally friendly alternative for arm-first synthesis. The use of visible-light photocatalysis enables synthesis of star polymers with 3-8 arms using multifunctional initiators under mild conditions [3]. The methodology achieves high initiator efficiencies exceeding 89% and dispersities below 1.5 without observable star-star coupling reactions [3].

Cross-Linking Agent Effects

The selection and concentration of cross-linking agents significantly influence the properties and architecture of star polymers incorporating 3-methylstyrene segments. Systematic studies of various cross-linking agents have revealed distinct effects on polymer structure, thermal stability, and mechanical properties.

Divinylbenzene represents the most widely studied cross-linking agent for styrenic systems. The cross-linking density depends on the divinylbenzene content, with gel contents approaching 100% for systems containing 1% or more divinylbenzene [29]. Swelling ratio measurements indicate that cross-link density increases with divinylbenzene concentration up to approximately 10%, beyond which further increases have minimal effect due to reduced polymer chain flexibility [29].

The isomeric composition of divinylbenzene significantly affects the resulting network structure. Pure meta-divinylbenzene copolymerizes more rapidly than para-divinylbenzene and produces cross-linked networks with higher swelling capacity and more uniform structure [30]. The para-divinylbenzene systems exhibit lower swelling, reduced sulfonation rates, and lower selectivity when converted to ion exchange resins [30].

Ethylene glycol diacrylate has been employed as a cross-linking agent in sequential polymerization strategies. The homopolymerization of ethylene glycol diacrylate at high conversion generates multifunctional cross-linked cores that serve as macroinitiators for subsequent monomer addition [31]. This approach enables control of star structure through manipulation of initial cross-linker concentration, cross-linker to initiator ratio, and timing of monovinyl monomer addition [31].

Bismaleimide cross-linkers provide alternative reactivity patterns for star polymer synthesis. The alternating copolymerization of styrene with bismaleimide in the presence of macro-chain transfer agents produces well-defined core cross-linked stars [28]. The high cross-linking density established early in the reaction leads to more spherical core structures compared to conventional divinyl cross-linkers [28].

Multifunctional acrylate cross-linkers enable tunable cross-linking density over a wide range. The use of trimethylolpropane triacrylate and similar compounds allows adjustment of cross-link density from 1% to 50% depending on the application requirements [29]. The resulting networks exhibit correspondingly variable mechanical properties and thermal stability [29].

The thermal stability of cross-linked systems depends critically on the cross-linking agent type and concentration. Cross-linked polystyrenes prepared with divinylbenzene exhibit enhanced thermal stability compared to linear polystyrene, with degradation onset temperatures increasing by 20-40°C [29]. The mechanism involves formation of primary char at approximately 450°C, followed by further degradation at higher temperatures [29].

The kinetics of cross-linking reactions vary significantly with the cross-linking agent structure. Thermoreversible cross-linking using Diels-Alder chemistry enables controlled cross-linking and de-cross-linking cycles [32]. The kinetics of these reactions follow predictable patterns based on the electronic properties of the dienophile and diene components [32].

Physical Description

Color/Form

XLogP3

Boiling Point

170 °C

172 °C

Flash Point

Vapor Density

Density

Relative density (water = 1): 0.91

LogP

3.580

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (93.48%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.70 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Other CAS

100-80-1